![molecular formula C8H15NO2S B2358508 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide CAS No. 1823248-86-7](/img/structure/B2358508.png)
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Thia-1-azaspiro[4This compound is a derivative of thiaazabicyclo[4.4.0]decane and is known for its distinctive spirocyclic framework, which contributes to its chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide typically involves the reaction of 1,3-dithiolane with 1,3-diaminopropane, followed by oxidation with hydrogen peroxide. This method allows for the formation of the spirocyclic structure with the incorporation of sulfur and nitrogen atoms. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide leads to the formation of the dioxide derivative.
Aplicaciones Científicas De Investigación
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide has a wide range of scientific research applications:
Anticancer Activity: Derivatives of this compound have been synthesized and evaluated for their anticancer activity against various human cancer cell lines.
Antiviral Properties: Certain derivatives have demonstrated inhibitory effects on human coronavirus and influenza virus replication.
Radioprotective Potential: Related derivatives have shown potential radioprotective properties against lethal doses of X-radiation in mice.
Drug Discovery and Development:
Mecanismo De Acción
The mechanism of action of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various biological molecules, leading to its observed biological activities. For example, some derivatives act as influenza virus fusion inhibitors by interfering with the viral fusion process.
Comparación Con Compuestos Similares
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide can be compared with other similar spirocyclic compounds, such as:
1-Thia-4-azaspiro[4.5]decan-3-one derivatives: These compounds have shown antiviral activity against human coronavirus and influenza virus.
7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride: This derivative has demonstrated radioprotective properties.
Thiazolopyrimidine and 1,3,4-thiadiazole compounds: These derivatives have been evaluated for their anticancer activity.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
8λ6-thia-1-azaspiro[4.5]decane 8,8-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-3-8(4-7-12)2-1-5-9-8/h9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLVTJPZKNBKHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=O)(=O)CC2)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
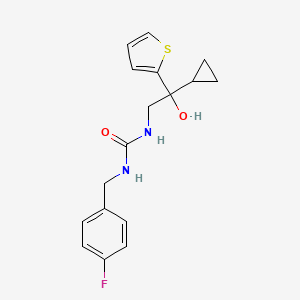
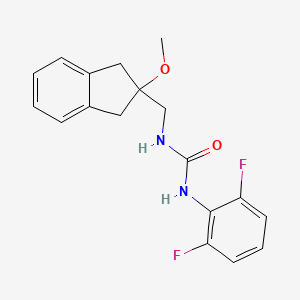
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 3-bromobenzenecarboxylate](/img/structure/B2358430.png)
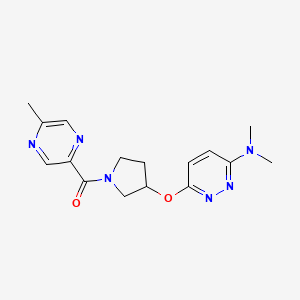
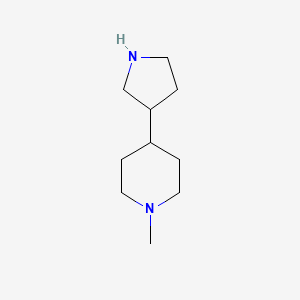
![N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride](/img/structure/B2358433.png)
![N-(3-ethoxypropyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2358434.png)
![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2358436.png)
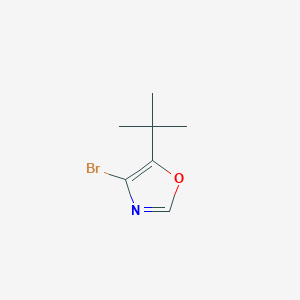
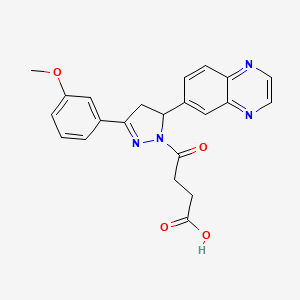
![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2358440.png)
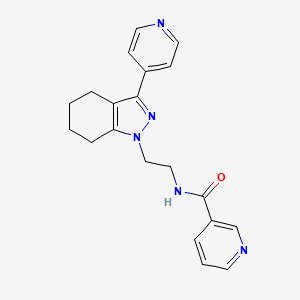
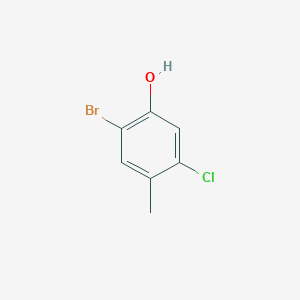
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2358447.png)
